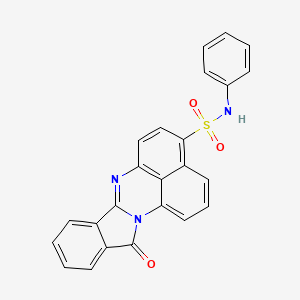
Sodium (1,3-benzodioxol-5-yl)dihydroxymethyl monosulphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (1,3-benzodioxol-5-yl)dihydroxymethyl monosulphite is a chemical compound with the molecular formula C9H10Na2O7S and a molecular weight of 308.21604 g/mol . This compound is known for its unique structural features, which include a benzodioxole ring and a dihydroxymethyl group attached to a monosulphite moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
The synthesis of Sodium (1,3-benzodioxol-5-yl)dihydroxymethyl monosulphite typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step reaction starting from 1,3-benzodioxole
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH conditions to ensure the stability of the intermediate products.
Industrial Production Methods: Industrial production may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Chemical Reactions Analysis
Sodium (1,3-benzodioxol-5-yl)dihydroxymethyl monosulphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the monosulphite group to a sulfide.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Major Products: The major products depend on the type of reaction.
Scientific Research Applications
Sodium (1,3-benzodioxol-5-yl)dihydroxymethyl monosulphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of Sodium (1,3-benzodioxol-5-yl)dihydroxymethyl monosulphite involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Sodium (1,3-benzodioxol-5-yl)dihydroxymethyl monosulphite can be compared with other similar compounds:
Similar Compounds: Compounds like 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles and 3-(1,3-benzodioxol-5-yl)acrylaldehyde share structural similarities.
Uniqueness: The presence of the dihydroxymethyl monosulphite group distinguishes it from other benzodioxole derivatives, providing unique chemical and biological properties.
Properties
CAS No. |
94349-31-2 |
|---|---|
Molecular Formula |
C9H10Na2O7S |
Molecular Weight |
308.22 g/mol |
IUPAC Name |
disodium;1,3-benzodioxol-5-yl-(hydroxymethyl-dioxido-oxo-λ6-sulfanyl)methanol |
InChI |
InChI=1S/C9H12O7S.2Na/c10-4-17(12,13,14)9(11)6-1-2-7-8(3-6)16-5-15-7;;/h1-3,9-11H,4-5H2,(H2,12,13,14);;/q;2*+1/p-2 |
InChI Key |
PSLKSSGDEZUCQT-UHFFFAOYSA-L |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(O)S(=O)(CO)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R)-3-[(2R)-3-[(2S)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-2,3-dihydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-octanoyloxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropyl] decanoate](/img/structure/B12680840.png)
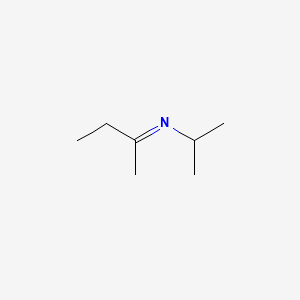
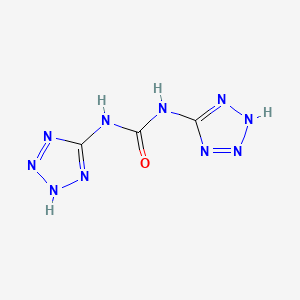

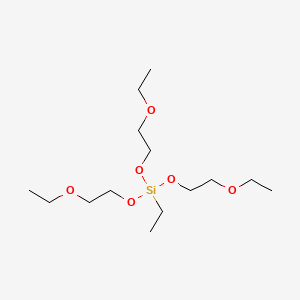
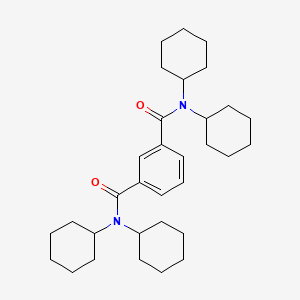
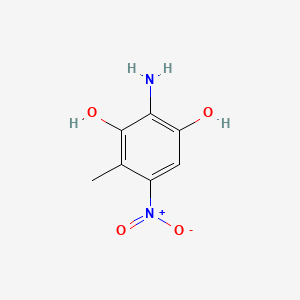
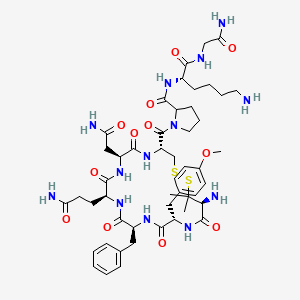
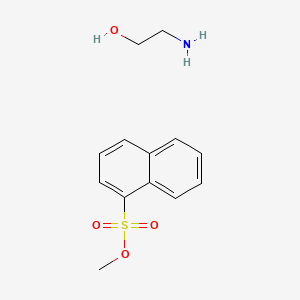
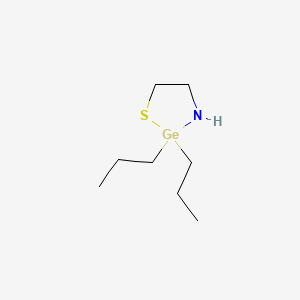

![6-O-[(2R,5S)-2-butyl-5-propylnonyl] 1-O-[(4R,5S)-4-butyl-5-propylnonyl] hexanedioate](/img/structure/B12680897.png)
